molecular formula C15H14N4 B4883514 2-methyl-6-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-amine

2-methyl-6-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-amine

Cat. No.: B4883514
M. Wt: 250.30 g/mol
InChI Key: BJNFNZKECORXAV-UHFFFAOYSA-N
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Description

2-methyl-6-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-amine is a heterocyclic compound that features a pyrazole and pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-amine typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring followed by its attachment to the pyridine ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pressures, and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2-methyl-6-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-amine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and as a probe for biological assays.

    Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-6-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and pyridine derivatives, such as:

  • 2-methyl-6-[3-(1H-imidazol-5-yl)phenyl]pyridin-3-amine
  • 2-methyl-6-[3-(1H-triazol-5-yl)phenyl]pyridin-3-amine

Uniqueness

What sets 2-methyl-6-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-amine apart is its unique combination of the pyrazole and pyridine rings, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methyl-6-[3-(1H-pyrazol-5-yl)phenyl]pyridin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4/c1-10-13(16)5-6-14(18-10)11-3-2-4-12(9-11)15-7-8-17-19-15/h2-9H,16H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJNFNZKECORXAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)C2=CC=CC(=C2)C3=CC=NN3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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